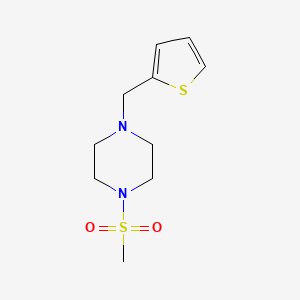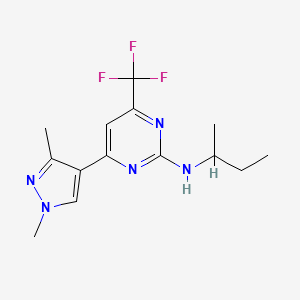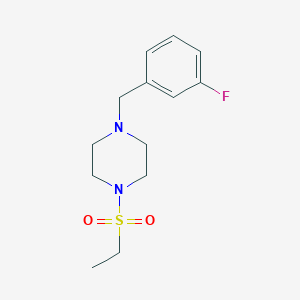
(2E,4E)-N-(5-chloro-2-methylphenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, a cyano group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE typically involves multi-step organic reactions One common method starts with the chlorination of 2-methylphenylamine to obtain 5-chloro-2-methylphenylamine This intermediate is then reacted with a cyanoacetylene derivative under controlled conditions to form the cyano group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE is investigated for its potential therapeutic properties. Preliminary studies indicate it may have anti-inflammatory or anticancer activities, although further research is needed to confirm these effects.
Industry
In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE involves its interaction with specific molecular targets. The cyano group and furan ring are believed to play key roles in its bioactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction pathways are ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-THIENYL)-2,4-PENTADIENAMIDE
- (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-PYRIDYL)-2,4-PENTADIENAMIDE
Uniqueness
Compared to similar compounds, (2E,4E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H13ClN2O2 |
|---|---|
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
(2E,4E)-N-(5-chloro-2-methylphenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-12-7-8-14(18)10-16(12)20-17(21)13(11-19)4-2-5-15-6-3-9-22-15/h2-10H,1H3,(H,20,21)/b5-2+,13-4+ |
Clé InChI |
JFGNDNGMKALDNX-OKIZLYGUSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C=C/C2=CC=CO2)/C#N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC=CC2=CC=CO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde](/img/structure/B10886168.png)
![(3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886170.png)


![N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B10886189.png)
![Naphthalen-1-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886192.png)
![Piperazine, 1-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-4-methyl-](/img/structure/B10886196.png)
![3-chloro-N'-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10886198.png)



![3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10886225.png)
![2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886227.png)
![1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886231.png)
